molecular formula C7H16O2Si B1346783 Diethoxymethylvinylsilane CAS No. 5507-44-8

Diethoxymethylvinylsilane

Cat. No. B1346783
CAS RN: 5507-44-8
M. Wt: 160.29 g/mol
InChI Key: MBGQQKKTDDNCSG-UHFFFAOYSA-N
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Description

Diethoxymethylvinylsilane is an organosiloxane with a reactive vinyl group. It is known for its toughness, high thermal stability, and ability to form a highly cross-linked polymer through thermal polymerization .


Molecular Structure Analysis

The molecular formula of Diethoxymethylvinylsilane is C7H16O2Si . Unfortunately, the specific details about its molecular structure are not available in the retrieved data.


Chemical Reactions Analysis

Diethoxymethylvinylsilane is known to undergo thermal polymerization, resulting in a highly cross-linked polymer . The specifics of this reaction or other chemical reactions involving Diethoxymethylvinylsilane are not detailed in the available resources.


Physical And Chemical Properties Analysis

Diethoxymethylvinylsilane is a liquid with a refractive index of 1.401 (lit.) and a density of 0.858 g/mL at 25 °C (lit.) . It has a boiling point of 133-134 °C (lit.) . It is soluble in methanol .

Scientific Research Applications

Aerogel Preparation

DEMS has been used as a precursor in the preparation of titania–silica aerogels. This application is significant in the development of mixed oxide materials with Bronsted acid sites, which are crucial in catalysis and material science (Miller, Mathers, & Ko, 1995).

Polymer Synthesis

In polymer chemistry, DEMS serves as a key component in synthesizing polymeric organosilicon systems. It is used to create polymers with various chemical functionalities, which are analyzed for their thermal properties and potential applications in material science (Ohshita et al., 1997).

Luminescent Materials

The synthesis of oligo(phenylenevinylene)s (OPV) with curable alkoxysilyl groups, which include DEMS, leads to the creation of luminescent materials. These materials can be transformed into fluorescent films with defined chromophores, finding applications in optoelectronics and display technologies (Detert & Sugiono, 2003).

Catalysis in Organic Synthesis

DEMS is utilized in copper-catalyzed hydroamination reactions of alkenes, a process important in the synthesis of various organic compounds, including pharmaceuticals (Zhu, Niljianskul, & Buchwald, 2013).

Detection of Explosives

In the field of analytical chemistry, a diethoxydiphenylsilane-based coating, which involves DEMS, has been developed for the detection of explosives. This application is crucial for security and forensic investigations (Mattarozzi et al., 2011).

Material Surface Modifications

DEMS is involved in modifying material surfaces to influence bacterial cell attachment and biofilm formation, a key area in biomedical applications and water treatment technologies (Kręgiel & Niedzielska, 2014).

Conservation of Archaeological Wood

In cultural heritage conservation, DEMS plays a role in the treatment of waterlogged archaeological wood, highlighting its importance in preservinghistorical artifacts. The interaction between organosilicon compounds, including those with DEMS, and degraded wood polymers is investigated to understand the mechanism of wood dimensional stabilization (Popescu & Broda, 2021).

Synthesis of Fluoro-Substituted Polysiloxanes

DEMS is crucial in synthesizing fluoro-substituted polysiloxanes, where it's used as a monomer. These polymers have potential applications in gas-separation membranes due to their unique properties (Zhao & Mark, 1992).

Fabrication of Low-k Films

DEMS is applied in the fabrication of porous ultra-low k (p-ULK) films, which are significant in the semiconductor industry. Its utilization in plasma-enhanced chemical vapor deposition processes for film preparation is a critical step in manufacturing advanced electronic devices (Ming, Deng, Xie, & Zhang, 2015).

Safety And Hazards

Diethoxymethylvinylsilane is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

ethenyl-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGQQKKTDDNCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863553
Record name Ethenyl(diethoxy)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethoxy(methyl)(vinyl)silane

CAS RN

5507-44-8
Record name Vinylmethyldiethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5507-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethoxy(methyl)vinylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005507448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylmethyldiethoxysilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83930
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, ethenyldiethoxymethyl-
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Record name Diethoxy(methyl)(vinyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.410
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Record name DIETHOXY(METHYL)VINYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV933D25BU
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
E Ihara, A Kurokawa, T Itoh, K Inoue - Polymer journal, 2008 - nature.com
… Although diethoxymethylvinylsilane 5 gave a polymer with Mn ¼ 10400 in a 61% yield with the initiation of VAm-111, DCPO-initiated polymerization of 5 resulted in the formation of an …
Number of citations: 8 www.nature.com
E Sugiono, T Metzroth, H Detert - Advanced Synthesis & …, 2001 - Wiley Online Library
… silicon-bound vinyl group by replacing an ethoxy group for methyl on the silane reduced the conversion dramatically, as it was observed with styrene;[25] with diethoxymethylvinylsilane …
Number of citations: 32 onlinelibrary.wiley.com
T Tuttle, D Wang, W Thiel, J Köhler, M Hofmann… - Journal of …, 2007 - Elsevier
… with diethoxymethylvinylsilane indicated that the activity of … The silanes diethoxymethylvinylsilane and … pure samples of the silanes diethoxymethylvinylsilane, …
Number of citations: 33 www.sciencedirect.com
T Tuttle, D Wang, W Thiel, J Köhler, M Hofmann… - …, 2006 - ACS Publications
… on the ruthenium complex RuCl 2 (CO) 2 (PPh 3 ) 2 (A1), which shows reasonable hydrosilylation activity in a test reaction of diethoxymethylysilane and diethoxymethylvinylsilane (see …
Number of citations: 56 pubs.acs.org
Z Olejniczak, M Łęczka, K Cholewa-Kowalska… - Journal of Molecular …, 2005 - Elsevier
Inorganic–organic hybrid materials produced by the sol–gel method from Si(OR) 4 and R′ x−y Si(OR) y (R,R′—C n H m groups) compounds are very interesting materials for new …
Number of citations: 134 www.sciencedirect.com
JG Darabi, WR Schmidt, G Schwenke… - MRS Online …, 1994 - cambridge.org
… The alkoxyalkylsilanes studied in this work included diethoxydimethylsilane (DEDMS) and diethoxymethylvinylsilane (DEMVS) which can be represented by the chemical formulae (CH …
Number of citations: 3 www.cambridge.org
J Zhao, PW Carr - Analytical chemistry, 1999 - ACS Publications
We synthesized a novel aromatic polymer-coated zirconia-based RPLC stationary phase by chemical adsorption of a copolymer of chloromethylstyrene and diethoxymethylvinylsilane …
Number of citations: 71 pubs.acs.org
Z Foltynowicz, B Marciniec - Applied organometallic chemistry, 1997 - Wiley Online Library
… Trimethylvinylsilane, ethoxydimethylvinylsilane, diethoxymethylvinylsilane and triethoxyvinylsilane were purchased from ABCR (Karlsruhe, Germany), and used without additional …
Number of citations: 6 onlinelibrary.wiley.com
Y Wei, LM Fan, SX Jiang, BH Yang, LR Chen - Analytical letters, 1998 - Taylor & Francis
… Preparation of stationary pha S e Sg dried macroporous silica, 5mL dried diethoxymethylvinylsilane and 5OmL dried toluene were heated under reffux to prepare …
Number of citations: 3 www.tandfonline.com
Y Wei, LM Fan, LR Chen - Journal of liquid chromatography & …, 1998 - Taylor & Francis
… The approach described in this paper involved that a macroporous silica support was bonded with diethoxymethylvinylsilane, and then it was copolymerized with hydroxyethyl …
Number of citations: 3 www.tandfonline.com

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